Elacridar hydrochloride exerts its effect by inhibiting P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [, , , , , ]. These proteins are efflux transporters that function to pump foreign substances, including many drugs, out of cells [, , , , , ]. By inhibiting these transporters, elacridar hydrochloride allows for greater intracellular accumulation of co-administered drugs, thereby potentially enhancing their therapeutic efficacy [, , , , , ]. This mechanism is particularly relevant in the context of cancer treatment, where multidrug resistance (MDR) often arises from the overexpression of efflux transporters like P-gp and BCRP [, , , , ].
Future research efforts should focus on further developing and optimizing elacridar hydrochloride formulations, particularly ASDs, to enhance its solubility, bioavailability, and clinical utility [, ]. This includes investigating alternative polymers and excipients for ASDs and exploring other formulation strategies that can overcome the challenges associated with its poor aqueous solubility.
Investigating the expression levels of P-gp and BCRP in individual patients and tumors could be crucial in identifying individuals who would benefit most from elacridar hydrochloride co-administration with anticancer drugs [, ]. This personalized medicine approach could maximize therapeutic efficacy while minimizing potential side effects.
Given its inhibitory effects on major drug transporters, understanding and mitigating potential drug-drug interactions with elacridar hydrochloride will be crucial for its safe and effective clinical implementation [, ]. This includes studying its interaction with commonly prescribed medications and developing strategies to minimize any adverse effects.
The synthesis of elacridar hydrochloride involves several steps, typically starting from simpler organic compounds. A detailed synthesis method includes:
The synthesis process adheres to Good Manufacturing Practices, ensuring high purity levels (typically >99%) for pharmaceutical applications .
Elacridar hydrochloride features a complex molecular structure characterized by:
The molecular structure can be represented using the simplified molecular-input line-entry system (SMILES) notation: O=C1C3=C(C(C(NC4=CC=C(CCN5CC(C=C(OC)C(OC)=C6)=C6CC5)C=C4)=O)=CC=C3)NC2=C1C=CC=C2OC.Cl
.
Elacridar hydrochloride participates in several significant chemical reactions, primarily:
Elacridar hydrochloride functions by inhibiting the activity of P-glycoprotein and BCRP, which are ATP-binding cassette transporters involved in drug efflux from cells. This inhibition leads to:
Preclinical studies have demonstrated that elacridar significantly increases the brain uptake of various drugs when administered concurrently .
Elacridar hydrochloride exhibits several notable physical and chemical properties:
Thermogravimetric analysis indicates that elacridar has a high thermal stability up to certain temperatures before decomposition occurs .
Elacridar hydrochloride has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: